4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
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Overview
Description
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a methyl group attached to the fourth position.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site different from the active site of the receptor, leading to conformational changes that can either enhance or inhibit the receptor’s response to its ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized via intramolecular cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl group and other positions on the pyrrole and pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one: A similar compound with a different substitution pattern.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Another related compound with variations in the ring structure.
Uniqueness
4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
4-methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-9-7-6(5)4-10-8(7)11/h2-3H,4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJSAINNIPKPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNC(=O)C2=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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